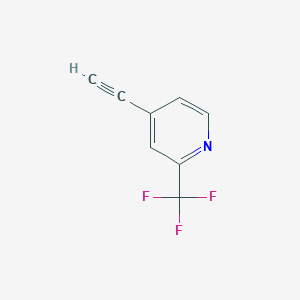

4-Ethynyl-2-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3N/c1-2-6-3-4-12-7(5-6)8(9,10)11/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYWOVWLNLZZGQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=NC=C1)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 2 Trifluoromethyl Pyridine and Its Derivatives

Direct Synthesis Approaches

Direct synthesis strategies aim to construct the target molecule or its immediate precursors through efficient and controlled chemical reactions. These approaches include cross-coupling reactions to introduce the ethynyl (B1212043) group, ring-forming cycloadditions, and subsequent functionalization of the alkyne.

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, specifically for coupling terminal alkynes with aryl or vinyl halides. wikipedia.orglibretexts.org This reaction is a powerful tool for introducing an ethynyl group onto a pre-formed trifluoromethylated pyridine (B92270) ring. The reaction is catalyzed by a palladium(0) complex and co-catalyzed by a copper(I) salt, typically in the presence of an amine base which also often serves as the solvent. wikipedia.orgyoutube.com

The general mechanism involves two interconnected catalytic cycles. wikipedia.org The palladium cycle facilitates the oxidative addition of the aryl halide, while the copper cycle activates the terminal alkyne to form a copper acetylide intermediate, which then participates in transmetalation with the palladium complex. youtube.com The final step is reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.com

For the synthesis of 4-ethynyl-2-(trifluoromethyl)pyridine, a suitable starting material would be 4-halo-2-(trifluoromethyl)pyridine (where the halogen is typically iodine or bromine). The reaction can be carried out under mild conditions, including at room temperature, which allows for its application in the synthesis of complex molecules. wikipedia.org Common catalyst systems include Pd(PPh₃)₄ or Pd(PPh₃)₂Cl₂ with CuI. libretexts.orgscirp.org

| Pyridine Substrate | Alkyne | Catalyst System | Base/Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Amino-3-bromopyridine | Various terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N / DMF | 100°C, 3h | Good to 96% | scirp.org |

| 6-Bromo-3-fluoropicolinonitrile | 1-Ethyl-4-ethynylbenzene | Pd[PPh₃]₄ / CuI | Et₃N / THF | RT, 16h | High | soton.ac.uk |

| 4,8-Dibromo-2-(trifluoromethyl)quinoline | Phenylacetylene | Pd(PPh₃)₂Cl₂ / Xantphos / CuI | NEt₃ / Dioxane | 100°C, 6h | 71-99% | nih.gov |

| 3-Bromopyridine | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | RT, 18h | 71% | nih.gov |

An alternative to late-stage trifluoromethylation is the construction of the pyridine ring from precursors that already contain the trifluoromethyl group. nih.govjst.go.jp This "building block" approach is one of the most common methods for preparing trifluoromethylpyridine (TFMP) derivatives. nih.govjst.go.jp It offers excellent control over the regiochemistry of the substitution pattern.

Several fluorine-containing building blocks are commercially available or readily synthesized for this purpose. Commonly used precursors include ethyl 4,4,4-trifluoro-3-oxobutanoate, α,β-unsaturated trifluoromethyl ketones, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one. jst.go.jprsc.org These compounds can undergo cyclocondensation reactions with other components, such as enamines or compounds with active methylene (B1212753) groups and an ammonia (B1221849) source, to form the desired pyridine heterocycle. rsc.org For example, trifluoromethylated 2-pyridones can be synthesized in excellent yields by reacting α,β-unsaturated trifluoromethyl ketones with 2-(phenylsulfinyl)acetamide (B1254668) under mild conditions. rsc.org

| CF₃ Building Block | Reaction Partner(s) | Key Transformation | Product Type | Reference |

|---|---|---|---|---|

| α,β-Unsaturated trifluoromethyl ketones | 2-(Phenylsulfinyl)acetamide | One-pot reaction | Trifluoromethylated 2-pyridones | rsc.org |

| Substituted vinylogous enamines | Hydroxylamine | Three-step synthesis | 2-Chloro-6-(trifluoromethyl)pyridine-3,5-dicarbonitrile | rsc.org |

| Ethyl 4,4,4-trifluoro-3-oxobutanoate | Enamines, Ammonia source | Cyclocondensation | Substituted trifluoromethylpyridines | jst.go.jp |

| (E)-4-Ethoxy-1,1,1-trifluorobut-3-en-2-one | Various reagents | Cyclocondensation | Substituted trifluoromethylpyridines | jst.go.jp |

Cycloaddition reactions provide an atom-economical route to construct cyclic systems. Specific transition metal-catalyzed cycloadditions allow for the highly regioselective synthesis of substituted pyridines.

The [2+2+2] cycloaddition of two alkyne molecules and a nitrile is a direct and efficient method for assembling substituted pyridine rings. researchgate.net Cobalt-based catalysts have proven particularly effective for this transformation, offering a less expensive alternative to other metals like rhodium. nih.govnih.gov This methodology can be applied to create α-trifluoromethylated pyridines with high regioselectivity. researchgate.netnih.gov

The reaction typically involves the cycloaddition of a trifluoromethylated diyne with a nitrile in the presence of a cobalt catalyst system. nih.gov A common catalytic setup includes a cobalt(II) salt such as CoCl₂, a ligand like 1,10-phenanthroline (B135089) (phen), and a reducing agent, often zinc dust with zinc bromide. nih.gov The reaction proceeds smoothly under heating, affording the corresponding α-fluoroalkylated pyridines in excellent yields. nih.gov This method is robust and has been demonstrated on a gram scale. nih.gov

| Diyne | Nitrile | Catalyst System | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| CF₃-substituted diyne (2A) | Benzonitrile (1a) | CoCl₂(phen) / Zn / ZnBr₂ | DCE, 80°C, 3h | 2-Phenyl-6-(trifluoromethyl)pyridine derivative | 56% | nih.gov |

| CF₃-substituted diyne (2A) | p-Bromobenzonitrile (1e) | CoCl₂(phen) / Zn / ZnBr₂ | DCE, 80°C, 3h | 2-(4-Bromophenyl)-6-(trifluoromethyl)pyridine derivative | 82% | nih.gov |

| Various fluoroalkylated diynes (2) | Various nitriles (1) | CoCl₂(phen) / Zn / ZnBr₂ | DCE, 80°C, 3-24h | Corresponding α-fluoroalkylated pyridines | Excellent yields | researchgate.netnih.govresearchgate.net |

| Diarylacetylenes | Various aryl and alkyl nitriles | CoI₂ / dppp (B1165662) / Zn | Polar solvents | Polyarylated pyridines | Not specified | chemrxiv.org |

Copper(I) catalysts are renowned for mediating cycloaddition reactions, most notably the azide-alkyne cycloaddition (CuAAC). researchgate.net While direct [2+2+2] cycloadditions for pyridine synthesis are less common with copper compared to cobalt, copper catalysis is instrumental in other annulation strategies that can produce heterocycles, including those with trifluoromethyl groups.

For instance, a copper(I)-catalyzed asymmetric 1,3-dipolar [3+2] cycloaddition of N-ester acylhydrazones and β-trifluoromethyl-α,β-unsaturated ketones has been developed. rsc.org This reaction produces chiral pyrazolidine (B1218672) derivatives containing a trifluoromethyl group with excellent yields and stereoselectivities. rsc.org In another example, a copper-catalyzed tandem reaction of terminal ynones, sulfonyl azides, and imines leads to functionalized oxazines via an inverse electron demand [4+2] cycloaddition. mdpi.com These examples highlight the utility of copper in mediating complex cycloadditions that can incorporate trifluoromethylated substrates, which could be adapted into multi-step syntheses of pyridine derivatives.

| Reaction Type | Reactants | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Asymmetric [3+2] Cycloaddition | N-ester acylhydrazones, β-trifluoromethyl-α,β-unsaturated ketones | Copper(I) | Chiral pyrazolidines | Excellent yields, enantioselectivities, and diastereoselectivities | rsc.org |

| Tandem [4+2] Annulation | Terminal ynones, sulfonyl azides, imines | CuCl | Functionalized oxazines | Inverse electron demand Diels-Alder reaction under mild conditions | mdpi.com |

Hydrohalogenation involves the addition of a hydrogen halide (HX, where X = Cl, Br, I) across a carbon-carbon triple bond. wikipedia.orglibretexts.org In the case of ethynylpyridines, the reaction proceeds via a distinct mechanism due to the presence of the basic ring nitrogen. nih.govacs.org

The reaction is initiated by the protonation of the pyridine nitrogen by the hydrohalic acid, forming a pyridinium (B92312) salt. nih.gov This salt formation greatly enhances the electrophilicity of the adjacent ethynyl group. Consequently, the halide counteranion is spatially positioned to perform a nucleophilic attack on the alkyne, leading to the formation of a 2-(haloethenyl)pyridine product in high yields. nih.govacs.org This process avoids the formation of the unstable vinyl cation intermediate typical for alkyne hydrohalogenation. nih.gov This protocol has been successfully applied for hydrochlorination, hydrobromination, and hydroiodination. nih.gov Even when using large amounts of hydrochloric acid, a second hydrohalogenation is generally not observed because the resulting sp² carbon is less electrophilic than the initial sp carbon. nih.gov

| Substrate | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Phenylethynylpyridine | 12 M HCl | MeCN, 100°C, 14h | 2-(2-Chloro-2-phenylethenyl)pyridine | 82% | nih.govacs.org |

| Generic 2-Ethynylpyridine | HCl | Heating | 2-(2-Chloroethenyl)pyridine | High | nih.gov |

| Generic 2-Ethynylpyridine | HBr | Heating | 2-(2-Bromoethenyl)pyridine | High | nih.gov |

| Generic 2-Ethynylpyridine | HI | Heating | 2-(2-Iodoethenyl)pyridine | High | nih.gov |

Regioselective Cycloaddition Reactions

Synthetic Transformations from Precursors Bearing the this compound Scaffold

Once the this compound core is synthesized, it serves as a versatile platform for further chemical modifications. The pyridine ring itself, along with the ethynyl and trifluoromethyl groups, can be selectively functionalized to generate a diverse library of derivatives.

Functionalization of the Pyridine Core

The pyridine ring in this compound is electron-deficient, a characteristic that is further enhanced by the presence of the strongly electron-withdrawing trifluoromethyl group. nih.gov This electronic nature makes the pyridine core susceptible to nucleophilic aromatic substitution (SNAr). libretexts.orgnih.govyoutube.comyoutube.com

Nucleophilic Aromatic Substitution (SNAr):

The trifluoromethyl group at the 2-position activates the pyridine ring for nucleophilic attack, particularly at the positions ortho and para to it. nih.gov Should a suitable leaving group be present on the ring, it can be displaced by a variety of nucleophiles. The rate of SNAr reactions is significantly influenced by the electron-withdrawing capacity of the substituents on the ring. libretexts.org

| Nucleophile | Potential Product | Reaction Conditions |

| Amines | Amino-substituted pyridine derivatives | Often requires heating youtube.com |

| Alkoxides | Alkoxy-substituted pyridine derivatives | Base-mediated |

| Thiolates | Thioether-substituted pyridine derivatives | Base-mediated |

This table presents potential functionalizations based on general principles of nucleophilic aromatic substitution on electron-deficient pyridines.

C-H Functionalization:

Direct C-H functionalization represents an atom-economical approach to modifying the pyridine core. While challenging due to the inherent stability of C-H bonds, recent advances have enabled the regioselective introduction of various functional groups. For instance, methods for the C-H trifluoromethylation of pyridines have been developed, which could potentially be applied to introduce additional trifluoromethyl groups onto the this compound scaffold. chemistryviews.orgchemrxiv.orgresearchgate.netelsevierpure.comresearchgate.net

Derivatization of Ethynyl and Trifluoromethyl Groups

The ethynyl and trifluoromethyl groups offer distinct opportunities for derivatization, allowing for the introduction of a wide range of molecular complexity.

Derivatization of the Ethynyl Group:

The terminal alkyne is a highly versatile functional group that can participate in numerous transformations.

Sonogashira Coupling: The ethynyl group itself is often introduced via a Sonogashira coupling reaction between a halo-substituted 2-(trifluoromethyl)pyridine (B1195222) and a protected acetylene, followed by deprotection. wikipedia.orgorganic-chemistry.orgrsc.orgyoutube.comlibretexts.org This reaction can also be used to further extend the carbon chain by coupling this compound with various aryl or vinyl halides. wikipedia.orgorganic-chemistry.orgrsc.org

Click Chemistry: The terminal alkyne is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." This allows for the efficient and regioselective formation of 1,2,3-triazoles, linking the pyridine scaffold to a wide variety of other molecules.

Other Additions to the Alkyne: The triple bond can undergo various addition reactions, such as hydrogenation to form the corresponding vinyl or ethyl pyridine derivatives, or hydration to yield a methyl ketone.

Derivatization of the Trifluoromethyl Group:

The trifluoromethyl group is generally considered to be chemically robust and less prone to transformations compared to the ethynyl group. Its primary influence is electronic, where it acts as a strong electron-withdrawing group, affecting the reactivity of the pyridine ring. nih.gov However, under specific and often harsh conditions, reactions involving the C-F bonds can occur. The primary role of the trifluoromethyl group in derivatization is often to modulate the properties of the molecule and influence the reactivity of other sites. acs.org

| Reaction Type | Reagents | Potential Product |

| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Base | Aryl/Vinyl-substituted alkyne |

| Azide-Alkyne Cycloaddition | Organic Azide (B81097), Cu(I) catalyst | 1,2,3-Triazole derivative |

| Hydrogenation | H₂, Pd/C | 4-Vinyl- or 4-ethyl-2-(trifluoromethyl)pyridine |

This table illustrates common derivatizations of the terminal ethynyl group.

Chemical Reactivity and Transformations of 4 Ethynyl 2 Trifluoromethyl Pyridine

Alkyne-Based Reactions

The terminal ethynyl (B1212043) group is a versatile handle for a variety of addition and coupling reactions, serving as a primary site for molecular elaboration.

The terminal alkyne of 4-Ethynyl-2-(trifluoromethyl)pyridine is an ideal substrate for "click chemistry," a class of reactions known for their high efficiency, reliability, and mild reaction conditions.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of click chemistry. nih.gov In this reaction, the terminal alkyne of this compound reacts with an organic azide (B81097) in the presence of a copper(I) catalyst to regioselectively form a 1,4-disubstituted 1,2,3-triazole. researchgate.netfrontiersin.org The reaction is highly efficient and tolerates a wide variety of functional groups on the azide partner. nih.gov The process typically involves a copper(I) source, which can be added directly or generated in situ from a copper(II) salt (like CuSO₄·5H₂O) and a reducing agent such as sodium ascorbate. nih.govmdpi.com

The reaction proceeds under mild conditions, often in aqueous or mixed solvent systems, and is a cornerstone for creating complex molecules from simpler building blocks. nih.govmdpi.com For instance, the synthesis of pyridinyl triazoles can be achieved by reacting an appropriate ethynylpyridine with an azide at elevated temperatures. nih.gov

The primary products of the CuAAC reaction with this compound are 1,2,3-triazole derivatives. mdpi.com These five-membered heterocyclic rings are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and biological activities. frontiersin.orgijpca.org Triazole rings are found in numerous pharmaceuticals and are valued for their ability to engage in hydrogen bonding and dipole interactions, which can enhance binding to biological targets. frontiersin.orgijpca.org

The versatility of the CuAAC reaction allows for the synthesis of a vast library of triazole derivatives by varying the azide component. nih.gov This enables the systematic modification of molecular properties for applications in drug discovery and the development of functional materials. nih.govfrontiersin.org Beyond the 1,2,3-triazoles formed via CuAAC, related heterocyclic systems like 1,2,4-triazoles, which also feature trifluoromethyl groups, have garnered significant attention for their therapeutic potential. mdpi.comfrontiersin.org

| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Catalyst/Conditions | Product Type | Yield |

| Ethynyl Trifluoromethyl Sulfide | 1-Azido-4-nitrobenzene | CuSO₄·5H₂O, NaAsc, tBuOH/H₂O, 30°C | 1,4-disubstituted 1,2,3-triazole | 82% researchgate.net |

| Ethynyl Trifluoromethyl Sulfide | 1-Azido-4-fluorobenzene | CuSO₄·5H₂O, NaAsc, tBuOH/H₂O, 60°C | 1,4-disubstituted 1,2,3-triazole | 84% nih.gov |

| Ethynyl Trifluoromethyl Sulfide | 2-(Azidomethyl)pyridine | CuSO₄·5H₂O, NaAsc, tBuOH/H₂O, 70°C | 1-(Pyridin-2-ylmethyl)-4-((trifluoromethyl)thio)-1H-1,2,3-triazole | 65% nih.gov |

This table provides representative examples of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions to illustrate the formation of triazole derivatives under typical conditions.

While the terminal alkyne is a direct substrate for Sonogashira coupling, derivatives of this compound can participate in other important cross-coupling reactions. nih.gov Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov

A notable example is the Suzuki-Miyaura coupling. researchgate.net Although this reaction typically couples an organoboron reagent with an organic halide, derivatives of ethynylpyridines can be readily converted into suitable substrates. nih.gov For instance, the hydrohalogenation of an ethynylpyridine can produce a vinyl halide. nih.gov This vinyl halide derivative can then undergo a Suzuki-Miyaura cross-coupling reaction with an arylboronic acid. nih.gov This two-step sequence effectively allows for the formal coupling of an aryl group to one of the alkyne's carbon atoms, resulting in highly substituted, triarylated alkene structures. nih.gov These reactions are generally catalyzed by a palladium complex in the presence of a base. researchgate.net The Suzuki-Miyaura reaction is widely used in the pharmaceutical industry for its reliability and broad functional group tolerance. nih.gov

| Substrate | Coupling Partner | Catalyst | Base | Product | Yield |

| 2-(2-Bromoethenyl)pyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Triarylated alkene | 96% nih.gov |

| 2-(2-Bromoethenyl)pyridine | 4-Acetylphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Triarylated alkene | 92% nih.gov |

| 3-Bromo-6-methyl-4-tosyloxy-2-pyrone | 4-Tolylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 3-(4-Tolyl)-4-tosyloxy-2-pyrone | 95% researchgate.net |

This table illustrates representative Suzuki-Miyaura cross-coupling reactions involving vinyl halides and arylboronic acids, demonstrating a potential pathway for functionalizing derivatives of ethynylpyridines.

The ethynyl group in this compound is susceptible to nucleophilic addition, a reactivity that is significantly enhanced by the presence of the pyridine (B92270) ring. nih.govacs.org The basic nitrogen atom of the pyridine can react with an acid, such as a hydrohalic acid (e.g., HCl, HBr), to form a pyridinium (B92312) salt. nih.govacs.org This salt formation dramatically increases the electrophilicity of the alkyne, making it much more reactive towards nucleophiles. nih.govacs.org

In the case of hydrohalogenation, the halide anion (e.g., Cl⁻), which acts as the nucleophile, is held in close proximity to the activated ethynyl group as the counterion to the pyridinium cation. nih.govacs.org This spatial closeness facilitates the nucleophilic attack on the alkyne, leading to the efficient formation of a 2-(2-haloethenyl)pyridine derivative. nih.govacs.org This process represents a nucleophilic hydrohalogenation, contrasting with the more common electrophilic addition mechanism seen with simple alkynes. acs.org The resulting vinyl halides are valuable synthetic intermediates, particularly for subsequent cross-coupling reactions. nih.gov

Click Chemistry Applications

Pyridine Ring Reactivity

The reactivity of the pyridine ring in this compound is heavily influenced by the strong electron-withdrawing nature of both the ring nitrogen and the C-2 trifluoromethyl group. These features make the ring electron-deficient, which deactivates it towards electrophilic substitution but activates it for nucleophilic substitution.

The pyridine ring is inherently less reactive than benzene (B151609) in electrophilic aromatic substitution (EAS) reactions due to the electronegativity of the nitrogen atom. youtube.comrsc.org Furthermore, the presence of the powerful electron-withdrawing trifluoromethyl group at the C-2 position further deactivates the ring. Under the strongly acidic conditions often required for EAS, the pyridine nitrogen becomes protonated, forming a pyridinium cation that is even more strongly deactivated. rsc.org Consequently, electrophilic aromatic substitution on this molecule is extremely difficult and would require harsh reaction conditions.

Conversely, the electron-deficient character of the ring makes it susceptible to nucleophilic aromatic substitution (SNAr), especially at the positions ortho and para to the nitrogen (C-2, C-4, and C-6). stackexchange.comechemi.com The negative charge of the intermediate formed during nucleophilic attack at these positions can be delocalized onto the electronegative nitrogen atom, providing significant stabilization. stackexchange.comechemi.com The trifluoromethyl group at C-2 further enhances this effect, strongly activating the C-4 and C-6 positions for nucleophilic attack. For an SNAr reaction to proceed, a suitable leaving group would need to be present at one of these activated positions. youtube.com

Ligand Coordination and Complexation Behavior

The structure of this compound, featuring a pyridine nitrogen atom, makes it a potential ligand for coordination with metal ions. The pyridine nitrogen acts as a Lewis base, donating its lone pair of electrons to a metal center. The coordination ability is, however, modulated by the electronic effects of the ring substituents.

The strongly electron-withdrawing trifluoromethyl group at the 2-position significantly reduces the basicity of the pyridine nitrogen. This decreased electron density at the nitrogen atom generally leads to weaker coordination bonds with metal ions compared to unsubstituted or electron-donating group-substituted pyridines. mdpi.com Studies on trifluoromethyl-containing phenanthroline diamides have shown that electron-withdrawing groups decrease the charges at the coordinating nitrogen atoms, resulting in weaker complexation and lower stability constants for the resulting metal complexes. mdpi.com

Conversely, the ethynyl group at the 4-position can also participate in coordination, particularly with transition metals, through its π-system. This could allow for the formation of various types of complexes, including monodentate (via the pyridine nitrogen), monodentate (via the alkyne), or bridging bidentate complexes. The specific coordination mode would depend on the metal ion, the solvent, and the reaction conditions. In related systems, trifluoromethyl-substituted ligands have been used to construct porous coordination polymers. nih.gov The coordination chemistry of similar ligands, such as phosphinoylmethyl pyridine N-oxides with trifluoromethyl groups, has been explored with lanthanide ions, where they act as bidentate ligands. nih.gov

Table 2: Potential Coordination Sites of this compound

| Potential Coordination Site | Type of Interaction | Factors Influencing Coordination |

|---|---|---|

| Pyridine Nitrogen | σ-donation (Lewis Base) | Reduced basicity due to the -CF₃ group |

| Ethynyl Group | π-coordination | Affinity of the metal for alkyne π-systems |

Advanced Spectroscopic and Structural Elucidation of 4 Ethynyl 2 Trifluoromethyl Pyridine and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For a molecule like 4-Ethynyl-2-(trifluoromethyl)pyridine, a multi-nuclear approach involving ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, is essential for an unambiguous structural assignment.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. The ¹H NMR spectrum of this compound is expected to show distinct signals for the three aromatic protons on the pyridine (B92270) ring and the single acetylenic proton.

The pyridine ring protons (H-3, H-5, and H-6) will appear in the aromatic region, typically between 7.0 and 9.0 ppm. The electron-withdrawing nature of the trifluoromethyl group at the C-2 position and the nitrogen atom in the ring significantly deshields adjacent protons. Consequently, the proton at the H-6 position is expected to resonate at the furthest downfield chemical shift. The ethynyl (B1212043) group at C-4 will also influence the electronic environment of the ring protons. The acetylenic proton itself is anticipated to appear as a sharp singlet, typically in the range of 3.0-3.5 ppm.

The expected splitting patterns are governed by spin-spin coupling between adjacent protons. For instance, H-5 would be coupled to H-6 (ortho-coupling, ³JHH) and potentially to H-3 (meta-coupling, ⁴JHH), leading to a doublet of doublets. H-3 would show meta-coupling to H-5, and H-6 would exhibit ortho-coupling to H-5.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | ~7.6 - 7.8 | d (doublet) | ⁴JH3-H5 ≈ 1-2 |

| H-5 | ~7.8 - 8.0 | dd (doublet of doublets) | ³JH5-H6 ≈ 5, ⁴JH5-H3 ≈ 1-2 |

| H-6 | ~8.7 - 8.9 | d (doublet) | ³JH6-H5 ≈ 5 |

Note: Predicted values are based on analyses of structurally similar compounds such as 4-ethynylpyridine (B1298661) and various trifluoromethyl-substituted pyridines.

Carbon-13 NMR spectroscopy maps the carbon skeleton of a molecule. The spectrum for this compound should display eight distinct signals corresponding to its eight carbon atoms. The chemical shifts are influenced by the electronegativity of nearby atoms and the hybridization of the carbon.

The carbon atom of the trifluoromethyl group (CF₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF) and will be located significantly downfield. The pyridine ring carbons will resonate in the aromatic region (~120-160 ppm). The C-2 and C-4 carbons, being directly attached to the electron-withdrawing trifluoromethyl and ethynyl groups respectively, will show distinct chemical shifts. The two carbons of the ethynyl group (C≡CH) are expected in the range of 80-95 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | ~148 - 152 | q (quartet) |

| C-3 | ~122 - 126 | s (singlet) |

| C-4 | ~135 - 140 | s (singlet) |

| C-5 | ~125 - 129 | s (singlet) |

| C-6 | ~150 - 154 | s (singlet) |

| C ≡CH | ~80 - 85 | s (singlet) |

| C≡C H | ~90 - 95 | s (singlet) |

| C F₃ | ~118 - 122 | q (quartet) |

Note: Predicted values are based on general principles and data from analogous structures.

Fluorine-19 NMR is highly specific for fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment. For this compound, the ¹⁹F NMR spectrum is expected to be simple, showing a single sharp resonance (a singlet) for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of a CF₃ group on a pyridine ring typically appears in the range of -60 to -70 ppm relative to a standard like CFCl₃. The absence of coupling to any nearby protons would result in a singlet, confirming the C-2 position of the CF₃ group, which has no adjacent protons.

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. For this compound, a cross-peak would be observed between the signals for H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might also be visible between H-3 and H-5, indicating their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond ¹JCH coupling). The HSQC spectrum would show cross-peaks connecting the ¹H signals of H-3, H-5, and H-6 to their corresponding ¹³C signals on the pyridine ring. It would also definitively link the acetylenic proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings (typically two or three bonds, ²JCH and ³JCH), which is vital for connecting different parts of the molecule. Key correlations would include:

The acetylenic proton showing a cross-peak to the C-4 and C-3 carbons of the pyridine ring.

The H-3 proton correlating with C-2, C-4, and C-5.

The H-5 proton correlating with C-3, C-4, and C-6.

The H-6 proton correlating with C-2 and C-5.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a compound, which is a critical step in its identification. For this compound, with the molecular formula C₈H₄F₃N, HRMS would be used to confirm its exact monoisotopic mass. The ability of HRMS to distinguish between compounds with the same nominal mass but different elemental compositions makes it an essential tool for structural confirmation.

Table 4: Calculated Exact Mass for HRMS Analysis

| Compound | Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

An experimental HRMS measurement matching this calculated value would provide strong evidence for the proposed elemental composition of C₈H₄F₃N.

Vibrational Spectroscopy

Vibrational spectroscopy provides profound insights into the molecular structure and bonding of this compound by identifying the characteristic vibrational modes of its functional groups.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the key functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the FT-IR spectrum is expected to be characterized by the distinct vibrational modes of the ethynyl, trifluoromethyl, and substituted pyridine moieties.

The analysis of analogous compounds provides a basis for the assignment of these vibrational frequencies. For instance, studies on 2-methoxy-3-(trifluoromethyl)pyridine (B55313) reveal characteristic bands for the trifluoromethyl group and the pyridine ring. researchgate.net The trifluoromethyl (CF₃) group typically exhibits strong absorption bands corresponding to its stretching and deformation modes. The asymmetric and symmetric C-F stretching vibrations are generally observed in the region of 1350-1120 cm⁻¹. bjp-bg.com

The ethynyl group (C≡C-H) gives rise to two characteristic vibrations: the C≡C stretching and the ≡C-H stretching. The ≡C-H stretching vibration is typically a sharp, intense band appearing in the 3300-3250 cm⁻¹ region. The C≡C stretching vibration is found in the range of 2260-2100 cm⁻¹, with its intensity being variable.

The pyridine ring itself has a complex series of vibrational modes, including C-H stretching, C=C and C=N ring stretching, and in-plane and out-of-plane bending vibrations. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The ring stretching vibrations usually appear in the 1600-1400 cm⁻¹ range. researchgate.net The substitution pattern on the pyridine ring significantly influences the exact positions and intensities of these bands.

Based on data from related structures, the expected FT-IR vibrational frequencies for this compound are summarized in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference(s) |

| ≡C-H Stretching | Ethynyl | 3300 - 3250 | |

| Aromatic C-H Stretching | Pyridine Ring | 3100 - 3000 | researchgate.net |

| C≡C Stretching | Ethynyl | 2260 - 2100 | |

| C=C and C=N Ring Stretching | Pyridine Ring | 1600 - 1400 | researchgate.net |

| Asymmetric & Symmetric C-F Stretching | Trifluoromethyl | 1350 - 1120 | bjp-bg.com |

| C-H In-plane Bending | Pyridine Ring | 1300 - 1000 | |

| C-H Out-of-plane Bending | Pyridine Ring | 900 - 675 | bjp-bg.com |

| CF₃ Deformation | Trifluoromethyl | 700 - 500 | bjp-bg.com |

Fourier-Transform Raman (FT-Raman) spectroscopy serves as a complementary technique to FT-IR, providing information about the vibrational modes of a molecule. While FT-IR is based on the absorption of light, Raman spectroscopy is a scattering technique. A key difference is that non-polar bonds with symmetric stretching vibrations, which are weak in FT-IR, often produce strong signals in Raman spectra.

For this compound, the FT-Raman spectrum would be particularly useful for observing the C≡C stretching of the ethynyl group, which is expected to be a strong and sharp band. The symmetric vibrations of the pyridine ring are also typically more prominent in the Raman spectrum compared to the FT-IR spectrum. The trifluoromethyl group's symmetric stretching and deformation modes would also be active in the Raman spectrum.

In a study of 2-methoxy-3-(trifluoromethyl)pyridine, both FT-IR and FT-Raman spectra were recorded and analyzed, showing the complementary nature of the two techniques for a comprehensive vibrational analysis. researchgate.net The Raman spectra of pyridine and its derivatives have been extensively studied, providing a solid foundation for the interpretation of the spectrum of this compound. researchgate.net

The expected prominent FT-Raman bands for this compound are detailed in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Reference(s) |

| ≡C-H Stretching | Ethynyl | 3300 - 3250 | |

| Aromatic C-H Stretching | Pyridine Ring | 3100 - 3000 | researchgate.net |

| C≡C Stretching | Ethynyl | 2260 - 2100 | |

| Ring Breathing and Stretching | Pyridine Ring | 1600 - 1000 | researchgate.net |

| Symmetric C-F Stretching | Trifluoromethyl | ~1250 | bjp-bg.com |

| C-H In-plane Bending | Pyridine Ring | 1300 - 1000 | |

| CF₃ Rocking and Deformation | Trifluoromethyl | 700 - 500 | bjp-bg.com |

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption and emission spectroscopy provide valuable information about the electronic transitions within a molecule. Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the excitation of electrons from lower to higher energy orbitals. Photoluminescence spectroscopy, including fluorescence and phosphorescence, measures the emission of light as excited electrons return to lower energy states.

The electronic properties of this compound are expected to be influenced by the π-conjugated system of the pyridine ring extended by the ethynyl group. The trifluoromethyl group, being a strong electron-withdrawing group, will also play a significant role in modulating the electronic structure and transition energies.

The UV-Vis spectrum of pyridine exhibits absorption bands in the UV region, and the introduction of substituents can cause shifts in these bands (bathochromic or hypsochromic shifts) and changes in their intensities. nist.gov The ethynyl substitution is known to extend the π-system, which typically leads to a red-shift (bathochromic shift) of the absorption maxima to longer wavelengths. Studies on ethynyl-substituted porphyrins have demonstrated the influence of the ethynyl group on the electronic absorption spectra. researchgate.net

The photoluminescence of pyridine derivatives can be highly dependent on the nature and position of substituents. The presence of the electron-withdrawing trifluoromethyl group could influence the emission properties, potentially leading to interesting photophysical behavior. Research on other fluorinated aromatic compounds has shown that fluorine substitution can significantly affect their photoluminescence.

Based on the analysis of related compounds, the anticipated electronic absorption and emission properties are summarized below.

| Spectroscopic Property | Expected Wavelength Range (nm) | Notes | Reference(s) |

| UV-Vis Absorption | |||

| π → π* transitions | 200 - 350 | The exact maxima will be influenced by the solvent polarity and the combined electronic effects of the ethynyl and trifluoromethyl groups on the pyridine ring. | nist.govresearchgate.net |

| n → π* transitions | > 270 | These transitions, involving non-bonding electrons on the nitrogen atom, are typically weaker than π → π* transitions and may be blue-shifted in polar solvents. | nist.gov |

| Photoluminescence | |||

| Emission | 300 - 450 | The emission wavelength and quantum yield are highly sensitive to the molecular environment and the nature of the excited state. |

X-ray Crystallography for Solid-State Molecular Structure

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions.

While the specific crystal structure of this compound is not publicly available, analysis of the crystal structures of closely related compounds, such as 4-ethynylpyridine and 2-(chloromethyl)pyridine, can provide valuable insights into the expected molecular geometry. nih.govresearchgate.net

The pyridine ring is expected to be planar. The ethynyl group is linear, and the C≡C and C-C bond lengths will be characteristic of sp-hybridized and sp-sp² hybridized carbon atoms, respectively. The trifluoromethyl group will have a tetrahedral geometry around the carbon atom, with C-F bond lengths and F-C-F bond angles typical for this group.

Intermolecular interactions in the solid state, such as π-π stacking of the pyridine rings and potential weak hydrogen bonds involving the ethynyl proton or fluorine atoms, will play a crucial role in the crystal packing.

A table of expected bond lengths and angles, based on data from analogous structures, is provided below.

| Parameter | Atoms Involved | Expected Value | Reference(s) |

| Bond Lengths (Å) | |||

| C-C (Pyridine) | C-C in ring | 1.38 - 1.40 | researchgate.net |

| C-N (Pyridine) | C-N in ring | 1.33 - 1.35 | researchgate.net |

| C-C (Pyridine-Ethynyl) | C(ring)-C(ethynyl) | ~1.44 | nih.gov |

| C≡C (Ethynyl) | C≡C | ~1.20 | nih.gov |

| ≡C-H (Ethynyl) | C-H | ~1.06 | |

| C-C (Pyridine-CF₃) | C(ring)-C(CF₃) | ~1.51 | |

| C-F (Trifluoromethyl) | C-F | 1.33 - 1.35 | |

| Bond Angles (°) | |||

| C-C-C (Pyridine) | Angles in ring | 118 - 122 | researchgate.net |

| C-N-C (Pyridine) | Angle in ring | ~117 | researchgate.net |

| C-C≡C (Ethynyl) | C(ring)-C≡C | ~178 | nih.gov |

| C≡C-H (Ethynyl) | C≡C-H | ~180 | |

| C-C-F (Trifluoromethyl) | C(ring)-C-F | ~111 | |

| F-C-F (Trifluoromethyl) | F-C-F | ~107 |

Theoretical and Computational Investigations of 4 Ethynyl 2 Trifluoromethyl Pyridine

Density Functional Theory (DFT) Calculations

Density Functional Theory is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations for 4-Ethynyl-2-(trifluoromethyl)pyridine allow for a detailed analysis of its fundamental chemical and physical properties.

The electronic structure of a molecule is fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity and stability. A smaller gap generally implies higher reactivity. researchgate.netnih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) group and the pyridine (B92270) ring's π-system. In contrast, the LUMO is anticipated to be distributed over the pyridine ring and significantly influenced by the strongly electron-withdrawing trifluoromethyl (-CF3) group. researchgate.net This distribution indicates that the molecule would likely accept electrons into the pyridine/-CF3 region and donate electrons from the ethynyl moiety.

Visualization of these orbitals reveals the specific atomic contributions and the nature of the electronic transitions.

Table 1: Representative Frontier Molecular Orbital Energies and Gaps for Substituted Pyridines This table presents typical values for structurally related compounds to provide context for this compound.

| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Pyridine | B3LYP/6-311++G(d,p) | -6.78 | -0.45 | 6.33 |

| 2-Fluoropyridine | B3LYP/6-311++G(d,p) | -6.95 | -0.62 | 6.33 |

| 4-(Trifluoromethyl)pyridine (B1295354) | B3LYP/6-31G(d) | -7.41 | -1.12 | 6.29 |

| 2-Chloro-4-(trifluoromethyl)pyridine | B3LYP/6-311++G(d,p) | -7.35 | -1.48 | 5.87 |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. deeporigin.commdpi.com The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich, nucleophilic sites) and blue indicates positive potential (electron-poor, electrophilic sites). researchgate.netwolfram.com

For this compound, the MEP map would feature:

Negative Potential (Red/Yellow): Concentrated around the nitrogen atom of the pyridine ring due to its lone pair of electrons. The π-system of the ethynyl group would also exhibit a region of negative potential, making it susceptible to electrophilic attack.

Positive Potential (Blue): Located around the hydrogen atoms and, most significantly, influenced by the highly electronegative fluorine atoms of the trifluoromethyl group. This region is susceptible to nucleophilic attack.

The MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a guide to the molecule's reactive sites. mdpi.com

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density to define chemical bonds and atomic interactions. wikipedia.org This method identifies critical points in the electron density, such as bond critical points (BCPs), which reveal the nature and strength of chemical bonds. wikipedia.orgresearchgate.net

A QTAIM analysis of this compound would provide quantitative data on its bonding characteristics:

Bond Critical Points (BCPs): The properties at the BCPs between atoms (e.g., C-N, C-C, C-F, C≡C) would characterize them as either shared (covalent) or closed-shell (ionic or van der Waals) interactions.

Electron Density (ρ(r)) and its Laplacian (∇²ρ(r)): High values of electron density at a BCP indicate a strong covalent bond. The sign of the Laplacian of the electron density distinguishes between shared interactions (∇²ρ(r) < 0) and closed-shell interactions (∇²ρ(r) > 0).

This analysis would confirm the covalent nature of the bonds within the pyridine ring and the ethynyl and trifluoromethyl substituents.

DFT calculations can accurately predict the thermodynamic properties of molecules at different temperatures. By computing the vibrational frequencies, it is possible to determine key thermodynamic functions such as heat capacity (C), entropy (S), and enthalpy (H).

In a study on the similar compound 2-chloro-4-(trifluoromethyl)pyridine, thermodynamic properties were calculated using the B3LYP/6-311++G(d,p) method. researchgate.net The findings show a direct correlation between these properties and temperature, where entropy and heat capacity increase as the temperature rises due to the enhancement of molecular vibrational intensity.

Table 2: Calculated Thermodynamic Properties for 2-Chloro-4-(trifluoromethyl)pyridine at Different Temperatures researchgate.net This data for a related compound illustrates the typical output of such calculations.

| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) | Enthalpy (H) (kcal/mol) |

| 100 | 65.12 | 14.35 | 1.04 |

| 200 | 76.54 | 22.87 | 2.91 |

| 298.15 | 86.15 | 30.63 | 5.58 |

| 400 | 95.83 | 37.62 | 9.01 |

| 500 | 104.92 | 43.43 | 13.06 |

DFT is widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.

Vibrational Frequencies (IR and Raman): Theoretical calculations can predict the vibrational modes of a molecule. nih.govdergipark.org.tr For this compound, characteristic frequencies would include C-H stretching of the ethynyl group (~3300 cm⁻¹), C≡C stretching (~2100-2200 cm⁻¹), C-F stretching modes of the -CF3 group (~1100-1350 cm⁻¹), and various pyridine ring vibrations. researchgate.net Theoretical spectra for related fluorinated pyridines have shown excellent agreement with experimental data. nih.gov

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within DFT, is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical predictions are invaluable for assigning signals in experimental spectra. For the title compound, distinct chemical shifts would be predicted for the protons and carbons of the pyridine ring, the ethynyl group, and the trifluoromethyl carbon. Paramagnetic shifts in metal complexes containing pyridine have also been successfully modeled with DFT, demonstrating its predictive power. nsf.gov

Table 3: Selected Calculated Vibrational Frequencies for 2-Chloro-4-(trifluoromethyl)pyridine researchgate.net This table provides an example of theoretical vibrational mode assignments for a similar molecule.

| Mode Description | Calculated Frequency (cm⁻¹) (B3LYP) | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) |

| C-H stretching | 3108 | 3110 | 3109 |

| C-C stretching (ring) | 1603 | 1605 | 1605 |

| CF3 symmetric stretching | 1338 | 1340 | 1341 |

| CF3 asymmetric stretching | 1184 | 1185 | 1185 |

| C-Cl stretching | 734 | 730 | 732 |

Time-Dependent Density Functional Theory (TD-DFT) for Excited States

While DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronically excited states. uci.eduresearchgate.net It is a powerful and popular method for calculating electronic absorption spectra (UV-Vis), emission energies, and other excited-state properties. rsc.orgrsc.orgresearchgate.net

For this compound, TD-DFT calculations can predict the vertical excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in its UV-Vis spectrum. The primary electronic transitions for this molecule are expected to be π → π* transitions associated with the conjugated system of the pyridine ring and the ethynyl group. The calculations can also characterize the nature of each excited state by identifying the specific molecular orbitals involved in the transition.

Non-Linear Optical (NLO) Property Predictions

Non-linear optical (NLO) materials are of significant interest for their potential applications in optoelectronics and photonics. Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting the NLO properties of novel organic molecules. The key parameter for assessing molecular NLO activity is the first hyperpolarizability (β).

While direct computational studies on this compound are not extensively available in the public domain, valuable insights can be drawn from theoretical investigations of structurally similar compounds. For instance, a computational study on 5-(trifluoromethyl)pyridine-2-thiol (B7722606) using DFT with the B3LYP and HSEH1PBE functionals and a 6-311+G(d,p) basis set provides a relevant benchmark. journaleras.com In that study, the first hyperpolarizability (β) was calculated to be significant, suggesting that trifluoromethylpyridine derivatives can exhibit considerable NLO properties. journaleras.com The calculated β value for 5-(trifluoromethyl)pyridine-2-thiol was reported to be approximately eight times greater than that of urea, a standard reference material for NLO comparisons. journaleras.com

For this compound, the presence of the ethynyl group, a π-conjugated system, is expected to enhance intramolecular charge transfer, which is a key factor for a large NLO response. DFT calculations would be the primary tool to investigate this. The methodology would involve:

Geometry Optimization: Obtaining the most stable molecular structure using a functional like B3LYP with an appropriate basis set.

Calculation of NLO Properties: Computing the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β) from the optimized geometry.

The combination of the electron-withdrawing trifluoromethyl group and the π-donating/accepting nature of the ethynyl group could lead to a significant push-pull electronic system, which is a common design strategy for enhancing NLO activity.

Table 1: Predicted NLO Properties of a Related Trifluoromethylpyridine Derivative

| Compound | Computational Method | First Hyperpolarizability (β) (x 10⁻³² esu) |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/B3LYP/6-311+G(d,p) | 318.780 |

| 5-(trifluoromethyl)pyridine-2-thiol | DFT/HSEH1PBE/6-311+G(d,p) | 308.932 |

Data sourced from a computational study on a structurally related compound to illustrate the potential NLO properties of the trifluoromethylpyridine scaffold. journaleras.com

Charge Transport Properties (e.g., Reorganization Energies)

The efficiency of charge transport in organic materials is crucial for their application in electronic devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). A key parameter that governs the charge hopping rate in the incoherent transport regime is the reorganization energy (λ). This energy represents the cost of geometric rearrangement of a molecule and its surroundings upon gaining or losing an electron. Lower reorganization energies for holes (λh) and electrons (λe) are desirable for efficient p-type and n-type transport, respectively.

Computational chemistry provides a robust framework for estimating these reorganization energies. The "four-point method" is a widely used approach that relies on DFT calculations. mdpi.com The internal reorganization energy for hole transport (λh) and electron transport (λe) would be calculated as follows:

For Hole Transport (λh):

Optimize the geometry of the neutral molecule.

Optimize the geometry of the cation (hole).

Perform single-point energy calculations of the cation at the neutral geometry and the neutral molecule at the cation geometry.

For Electron Transport (λe):

Optimize the geometry of the neutral molecule.

Optimize the geometry of the anion (electron).

Perform single-point energy calculations of the anion at the neutral geometry and the neutral molecule at the anion geometry.

For this compound, the rigid pyridine ring and the linear ethynyl group may lead to relatively low reorganization energies, as rigid structures tend to undergo smaller geometric changes upon ionization. The strongly electron-withdrawing trifluoromethyl group is expected to lower the LUMO (Lowest Unoccupied Molecular Orbital) energy, which could facilitate electron injection and transport, making it a potential candidate for an n-type material. A detailed computational study would be necessary to quantify these properties and compare them with existing organic semiconductor materials.

Table 2: Components for Reorganization Energy Calculation

| Parameter | Description |

| λh | Reorganization energy for hole transport. |

| λe | Reorganization energy for electron transport. |

| E(M) | Energy of the neutral molecule at its optimized geometry. |

| E(M⁺) | Energy of the cation at the neutral molecule's geometry. |

| E⁺(M) | Energy of the neutral molecule at the cation's optimized geometry. |

| E⁺(M⁺) | Energy of the cation at its optimized geometry. |

| E(M⁻) | Energy of the anion at the neutral molecule's geometry. |

| E⁻(M) | Energy of the neutral molecule at the anion's optimized geometry. |

| E⁻(M⁻) | Energy of the anion at its optimized geometry. |

This table outlines the necessary energy calculations for determining the reorganization energies for hole (p-type) and electron (n-type) transport.

Computational Approaches in Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for designing more potent and selective drugs. Computational methods are integral to modern SAR investigations, providing insights that guide the synthesis of new analogues. For a molecule like this compound, computational SAR studies would focus on how modifications to its structure affect its predicted biological activity.

The trifluoromethyl group is a common substituent in pharmaceuticals and agrochemicals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. nih.govjst.go.jp The pyridine ring is a prevalent scaffold in drug design, known for its diverse biological activities. nih.gov Computational SAR studies would typically involve:

Quantitative Structure-Activity Relationship (QSAR): This involves creating a statistical model that correlates the biological activity of a series of compounds with their physicochemical properties (descriptors). For a series of analogues of this compound, descriptors such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume), and lipophilicity (e.g., LogP) would be calculated.

Molecular Field Analysis: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to generate 3D-QSAR models. These models provide contour maps that visualize regions where steric bulk, electrostatic potential, or other properties should be modified to improve activity.

For instance, a SAR study on a series of pyrazol-4-yl-pyridine derivatives identified key structural features for activity at the muscarinic acetylcholine (B1216132) receptor M4. nih.gov Similarly, computational analysis of trifluoromethyl-substituted heterocycles helps to rationalize their enhanced biological effects. researchgate.net By systematically modifying the 4-ethynyl and 2-(trifluoromethyl) positions and calculating relevant molecular descriptors, a predictive SAR model could be developed to guide the design of more effective compounds.

Molecular Docking Simulations for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In drug discovery, it is used to predict how a small molecule (ligand), such as this compound, might bind to the active site of a target protein.

The process of molecular docking involves:

Preparation of the Target and Ligand: Obtaining the 3D structure of the target protein (often from a repository like the Protein Data Bank) and generating a low-energy 3D conformation of the ligand.

Docking Simulation: Using a docking algorithm (e.g., AutoDock, MOE) to explore various binding poses of the ligand within the protein's active site. nih.gov

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity (e.g., in kcal/mol). The top-scoring poses are then analyzed to identify key interactions like hydrogen bonds, hydrophobic interactions, and π-π stacking.

For this compound, the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. The aromatic ring can participate in π-π or π-cation interactions. The trifluoromethyl group can engage in hydrophobic or specific fluorine-protein interactions, while the ethynyl group could also form specific interactions within the binding pocket.

Molecular docking studies on other pyridine derivatives have successfully predicted their binding modes and guided the development of inhibitors for various targets, including enzymes like EGFR kinase. nih.govnih.gov A docking simulation of this compound against a relevant biological target would provide valuable hypotheses about its potential mechanism of action and its binding affinity, which could then be tested experimentally.

Applications of 4 Ethynyl 2 Trifluoromethyl Pyridine in Advanced Materials and Chemical Biology

Materials Science Applications

The strategic combination of a π-deficient pyridine (B92270) ring, a trifluoromethyl group, and a versatile ethynyl (B1212043) moiety makes 4-ethynyl-2-(trifluoromethyl)pyridine a compelling candidate for the synthesis of advanced functional materials. These features allow for the fine-tuning of electronic properties, enhancement of thermal stability, and the construction of complex, high-performance molecular systems.

Organic Light Emitting Diodes (OLEDs) and Optoelectronic Devices

While direct applications of this compound in commercial OLEDs are not extensively documented in publicly available research, its structural motifs are relevant to the design of materials for optoelectronic devices. The trifluoromethylpyridine core is a known component in the synthesis of thermally activated delayed fluorescence (TADF) materials, which are crucial for enhancing the efficiency of OLEDs. The electron-withdrawing nature of the trifluoromethyl group can help in creating donor-acceptor systems, which are fundamental to the design of efficient TADF emitters. The ethynyl group provides a reactive handle for extending π-conjugation, a key strategy in the development of novel organic electronic materials.

Development of Conjugated Systems and π-Conjugated Materials

The ethynyl group on the this compound molecule is a versatile functional group for the construction of extended π-conjugated systems. These systems are the cornerstone of organic electronics, finding applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The incorporation of the electron-deficient trifluoromethylpyridine unit into a conjugated backbone can significantly influence the material's electronic properties, such as its electron affinity and charge transport characteristics. Research in the broader field of π-conjugated materials has shown that the inclusion of such electron-withdrawing groups can lead to the development of n-type organic semiconductors.

Table 1: Potential Contributions of this compound to π-Conjugated Materials

| Structural Feature | Property Influence | Potential Application |

| Ethynyl Group | Enables polymerization and extension of conjugation | Organic wires, OFETs |

| Pyridine Ring | Electron-deficient core | n-type semiconductors |

| Trifluoromethyl Group | Strong electron-withdrawing effect, enhances stability | Stable electronic materials |

Molecular Glasses and Thermally Stable Materials

The rigid and sterically demanding nature of the this compound structure can be exploited in the design of molecular glasses. These are amorphous materials with high glass transition temperatures (Tg), which are desirable for applications requiring long-term morphological stability, such as in OLEDs. The trifluoromethyl group is known to enhance the thermal stability of organic compounds due to the high bond energy of the C-F bond. Materials incorporating this moiety are expected to exhibit improved resistance to thermal degradation.

Fluorescent Probes and Luminescent Materials

The trifluoromethylpyridine scaffold is a component of some fluorescent probes. The electronic properties of the trifluoromethyl group can be harnessed to modulate the fluorescence characteristics of a molecule, including its emission wavelength and quantum yield. The ethynyl group provides a convenient point of attachment for other fluorophores or for integrating the molecule into larger sensing systems. The development of novel luminescent materials based on this scaffold could lead to new probes for bioimaging and chemical sensing.

Semiconductors and Photocatalysts (as a scaffold)

The electron-deficient nature of the 4-(trifluoromethyl)pyridine (B1295354) core makes it a promising scaffold for the development of organic semiconductors. Specifically, it can be used to construct materials with improved electron transport properties. In the field of photocatalysis, organic molecules are increasingly being used to drive chemical reactions with light. While specific research on this compound as a photocatalyst is limited, related trifluoromethyl-containing compounds have been investigated in this context. The electronic properties imparted by the trifluoromethyl group could be beneficial in designing new photocatalysts for organic synthesis.

Chemical Biology and Medicinal Chemistry (excluding clinical data)

In the realm of chemical biology and medicinal chemistry, the trifluoromethylpyridine moiety is a recognized pharmacophore found in a number of biologically active compounds. The trifluoromethyl group can enhance metabolic stability, improve binding affinity to biological targets, and increase membrane permeability. The ethynyl group can serve as a reactive partner in "click chemistry" reactions for bioconjugation or as a structural element in its own right.

While preclinical research specifically detailing the biological activities of this compound is not widely published, its constituent parts suggest its potential as a scaffold in drug discovery. For instance, ethynyl-containing compounds have been explored as inhibitors for various enzymes. Furthermore, the trifluoromethylpyridine core is present in several agrochemicals and pharmaceuticals, highlighting its importance in the design of bioactive molecules. The combination of these functional groups in a single molecule makes this compound a subject of interest for the synthesis of new chemical probes and potential therapeutic agents.

Scaffolds for the Synthesis of Active Pharmaceutical Ingredients (APIs)

The pyridine nucleus is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. rsc.org The incorporation of a trifluoromethyl group can significantly enhance the biological activity and pharmacokinetic properties of molecules, such as metabolic stability and lipophilicity. researchgate.netnih.gov Furthermore, the ethynyl group provides a reactive handle for various chemical transformations, including Sonogashira coupling and "click chemistry," which are powerful methods for constructing complex molecular architectures. gold-chemistry.orgnih.govnih.gov

The combination of these three components—a pyridine ring, a trifluoromethyl group, and an ethynyl moiety—in this compound makes it a highly desirable starting material for the synthesis of novel APIs. Its utility as a building block allows for the systematic modification of lead compounds to optimize their therapeutic potential. ossila.com

Contribution to the Design of Bioactive Substances

The rational design of new bioactive molecules is a cornerstone of modern drug discovery. mdpi.com The structural features of this compound offer several advantages in this process. The trifluoromethyl group, with its strong electron-withdrawing nature, can influence the acidity of nearby protons and modulate the binding affinity of a molecule to its biological target. nih.gov The rigid, linear geometry of the ethynyl group can be exploited to control the spatial arrangement of pharmacophores, which is crucial for effective interaction with enzymes and receptors. google.com

Development of Anticancer Agents (as part of larger molecular structures, e.g., quinazolines, isoxazoles, pyrazolopyridines, pyranopyridines)

The trifluoromethylpyridine moiety is a key structural feature in a variety of compounds investigated for their anticancer properties.

Quinazolines: Derivatives of quinazoline (B50416) containing a trifluoromethyl group have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including prostate (PC-3, LNCaP), leukemia (K562), and cervical cancer (HeLa). magtechjournal.comresearchgate.net Some of these compounds have shown significant inhibitory activity. magtechjournal.comresearchgate.net The trifluoromethyl group is often incorporated to enhance the potency of these kinase inhibitors. researchgate.net

Isoxazoles: Isoxazole (B147169) derivatives are another class of heterocyclic compounds with demonstrated anticancer potential. The incorporation of a trifluoromethyl group into the isoxazole scaffold has been explored in the design of novel anti-cancer agents. organic-chemistry.org

Pyrazolopyridines: Pyrazolopyridine scaffolds are recognized for their diverse biological activities, including anticancer effects. bldpharm.com The introduction of a trifluoromethyl group into this framework is a common strategy in the development of new therapeutic candidates.

Pyranopyridines: Pyranopyridine derivatives have also been investigated for their potential as anticancer agents. nih.gov

While direct synthesis from this compound is not always explicitly detailed in the available literature, its structural motifs are present in these larger, biologically active molecules. The ethynyl group serves as a versatile anchor point for the construction of these more complex heterocyclic systems through various synthetic methodologies.

Antimicrobial and Antitubercular Research (as part of larger molecular structures)

Pyridine derivatives are known to exhibit a wide range of antimicrobial activities. nih.govnih.gov The inclusion of a trifluoromethyl group can enhance these properties. nih.gov Research has shown that certain trifluoromethyl-substituted pyridine compounds display activity against various bacterial and fungal strains. nih.gov

In the context of antitubercular research, pyridine-containing compounds have been a focus of interest. nih.gov For instance, trifluoromethyl pyrimidinone series have been identified as having potent activity against Mycobacterium tuberculosis. researchgate.net While the direct involvement of this compound is not explicitly stated, its structural components are relevant to the design of new antitubercular agents.

Antiviral Research (as part of larger molecular structures)

The development of novel antiviral agents is a critical area of research. nih.gov Nucleoside analogs containing a 4′-ethynyl group have demonstrated potent antiviral activity, particularly against HIV. nih.gov For example, 4′-ethynyl-2-fluoro-2′-deoxyadenosine (EFdA) is a highly potent nucleoside reverse transcriptase inhibitor. nih.gov While not a direct derivative, this highlights the importance of the ethynyl moiety in antiviral drug design. Pyridine derivatives, in general, are also explored for their antiviral properties. nih.gov

Ligands in Synthetic Transformations (e.g., stabilizing hypervalent iodine)

Pyridine-based ligands play a crucial role in various transition metal-catalyzed reactions. The electronic properties of the pyridine ring can be tuned by substituents, which in turn influences the reactivity and stability of the metal complex. The electron-withdrawing nature of the trifluoromethyl group in this compound can modulate the ligand's properties. nih.gov While the specific use of this compound in stabilizing hypervalent iodine has not been extensively documented, trifluoromethyl-substituted pyridine ligands have been successfully employed in asymmetric catalysis. nih.gov Hypervalent iodine reagents are valuable in organic synthesis, and ligands can play a role in modulating their reactivity and stability. nih.gov

Isostere Design in Drug Discovery

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. nih.gov The ethynyl group has been investigated as a bioisostere for halogens, such as iodine, due to similarities in their electrostatic potentials. magtechjournal.comnih.gov This substitution can be synthetically achieved via Sonogashira coupling. magtechjournal.comnih.gov

The trifluoromethyl group is also a common bioisostere for a methyl group, offering different electronic and steric properties that can lead to improved drug candidates. researchgate.net The presence of both the ethynyl and trifluoromethyl groups in this compound makes it a valuable tool for medicinal chemists exploring isosteric replacements to optimize lead compounds.

Agrochemical Development

The trifluoromethylpyridine (TFMP) framework is a crucial structural motif in the development of modern agrochemicals. nih.govresearchoutreach.org The unique physicochemical properties conferred by the trifluoromethyl group and the pyridine ring contribute significantly to the biological activity of these compounds. nih.govresearchoutreach.org The 2-(trifluoromethyl)pyridine (B1195222) scaffold, in particular, is a component of numerous commercial pesticides. researchgate.net The compound this compound serves as a valuable and specialized building block for the synthesis of novel, complex molecules intended for agrochemical applications. Its utility lies in the reactive ethynyl group, which allows for the construction of larger molecular structures through various chemical reactions. bepls.com

Pesticides, Fungicides, Herbicides, and Insecticides (as part of larger molecular structures)

While this compound is not itself a final, commercialized agrochemical product, it is a key intermediate in the research and development of new active ingredients. The ethynyl group at the 4-position of the pyridine ring acts as a versatile synthetic handle, enabling chemists to build more complex derivatives through carbon-carbon bond-forming reactions. bepls.com This is a critical strategy in discovery chemistry, where libraries of novel compounds are created and screened for potential pesticidal, fungicidal, herbicidal, or insecticidal activity. nih.gov

The primary synthetic pathways where this building block is employed include palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction. bepls.comsoton.ac.uk This reaction allows for the direct coupling of the terminal alkyne (the ethynyl group) with various aryl or vinyl halides, providing a powerful method for assembling complex molecular architectures. bepls.com The resulting larger molecules, which incorporate the core 4-substituted-2-(trifluoromethyl)pyridine structure, are then evaluated for their biological effects against various agricultural pests, weeds, and fungal pathogens.

Patents in the agrochemical field often claim broad classes of compounds that cover numerous potential derivatives. For instance, patents for novel insecticides and herbicides describe pyridine compounds with a wide range of possible substituents, including alkynyl groups. google.comgoogle.com This indicates the potential for intermediates like this compound to be used in the synthesis of compounds that fall within the scope of these patented inventions, even if this specific precursor is not explicitly named. The goal of such research is to identify molecules with high efficacy, novel modes of action, and favorable safety profiles for development into new crop protection products. google.com

Below is a table summarizing the potential applications and synthetic utility of this compound in agrochemical research.

| Agrochemical Class | Role of this compound | Key Synthetic Reaction | Description of Application |

|---|---|---|---|

| Insecticides | Intermediate/Building Block | Sonogashira Cross-Coupling | Used to synthesize complex pyridine derivatives for screening against insect pests, particularly sucking insects like aphids. google.comgoogle.com The trifluoromethylpyridine moiety is a known component of effective insecticides. researchoutreach.org |

| Herbicides | Intermediate/Building Block | Carbon-Carbon Bond Formation | Serves as a starting material for creating novel compounds aimed at controlling undesired vegetation. google.comnih.gov The final molecules are designed to target specific biological pathways in weeds. nih.gov |

| Fungicides | Intermediate/Building Block | Click Chemistry / Cycloaddition | The ethynyl group can be used in reactions like 'click chemistry' to generate triazole-containing structures, a common feature in fungicides, for testing against plant pathogenic fungi. nih.gov |

Future Perspectives and Emerging Research Directions

Advancements in Synthetic Methodologies

Future research is anticipated to focus on developing more efficient, selective, and sustainable methods for the synthesis of 4-Ethynyl-2-(trifluoromethyl)pyridine and its derivatives. While traditional cross-coupling reactions like the Sonogashira coupling are effective for installing the ethynyl (B1212043) group, emerging methodologies promise to enhance synthetic efficiency.

Key Advancements Anticipated:

C-H Activation: Direct C-H activation strategies are expected to provide more atom-economical routes to this compound, bypassing the need for pre-functionalized pyridine (B92270) precursors.

Photocatalysis: Visible-light photocatalysis offers a green alternative for forging the carbon-carbon bonds, potentially enabling milder reaction conditions and novel reaction pathways. thalesnano.com

Flow Chemistry: Continuous flow synthesis is poised to offer improved control over reaction parameters, leading to higher yields, enhanced safety, and easier scalability compared to batch processes. aobchem.comsigmaaldrich.comguidechem.comnih.govbldpharm.com

Enzymatic Synthesis: The exploration of enzyme-catalyzed reactions could lead to highly selective and environmentally benign synthetic routes. researchgate.netfujifilm.comnih.gov

Illustrative Synthetic Methodologies:

| Methodology | Catalyst/Reagent | Conditions | Potential Advantages |

| C-H Ethynylation | Transition Metal Catalyst | High Temperature | Atom economy, reduced waste |

| Photocatalytic Coupling | Photoredox Catalyst | Visible Light | Mild conditions, high selectivity |

| Flow Synthesis | Immobilized Catalyst | Continuous Flow Reactor | Scalability, safety, efficiency |